5-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
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Overview
Description
5-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with a hydroxyl group and a carboxylic acid group attached. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may include the use of halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted triazolopyridines with different functional groups.
Scientific Research Applications
5-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced conductivity
Mechanism of Action
The mechanism of action of 5-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar biological activities.
Pyrazolopyridine: Another heterocyclic compound with a fused ring structure, used in similar applications.
Triazolopyrimidine: A compound with a triazole ring fused to a pyrimidine ring, exhibiting similar chemical reactivity
Uniqueness: 5-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C7H5N3O3 |
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Molecular Weight |
179.13 g/mol |
IUPAC Name |
5-oxo-1H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5N3O3/c11-5-3-1-2-4-8-9-6(7(12)13)10(4)5/h1-3,8H,(H,12,13) |
InChI Key |
BVWXGNZBPQNCFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N2C(=C1)NN=C2C(=O)O |
Origin of Product |
United States |
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